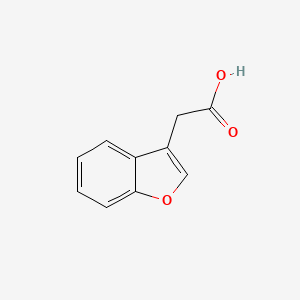

2-(Benzofuran-3-yl)acetic acid

CAS No.: 64175-51-5

Cat. No.: VC1996188

Molecular Formula: C10H8O3

Molecular Weight: 176.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 64175-51-5 |

|---|---|

| Molecular Formula | C10H8O3 |

| Molecular Weight | 176.17 g/mol |

| IUPAC Name | 2-(1-benzofuran-3-yl)acetic acid |

| Standard InChI | InChI=1S/C10H8O3/c11-10(12)5-7-6-13-9-4-2-1-3-8(7)9/h1-4,6H,5H2,(H,11,12) |

| Standard InChI Key | QWMVFCMIUUHJDH-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C(=CO2)CC(=O)O |

| Canonical SMILES | C1=CC=C2C(=C1)C(=CO2)CC(=O)O |

Introduction

Structural Characteristics and Physical Properties

2-(Benzofuran-3-yl)acetic acid (CAS: 64175-51-5) is characterized by a benzofuran core linked to an acetic acid group at the 3-position. This specific structural arrangement contributes to its chemical reactivity and biological potential. The compound presents as a pale brown to peach-colored solid under standard conditions .

The benzofuran ring system consists of a benzene ring fused with a furan ring, creating a bicyclic aromatic compound. The acetic acid moiety at position 3 provides a functional handle for further chemical transformations, making this compound particularly useful in organic synthesis.

Synthesis Methods

Multiple synthetic routes have been developed for the preparation of 2-(benzofuran-3-yl)acetic acid, each with specific advantages regarding yield, starting materials, and reaction conditions.

Ester Hydrolysis Method

One of the most commonly employed methods involves the hydrolysis of methyl 1-benzofuran-3-yl acetate with a base. This approach typically yields high amounts of the desired product with relatively simple workup procedures .

| Reagents | Conditions | Yield | Reference |

|---|---|---|---|

| Methyl-1-benzofuran-3-yl acetate + 2.5N NaOH | Reflux in ethanol, 30 min | 93% | |

| Example 6 compound + LiOH·H2O | THF/H2O/MeOH, RT, 6.5 h | 80% |

The procedure typically involves dissolving the ester in an appropriate solvent mixture (ethanol or THF/water/methanol), adding the base (NaOH or LiOH), and heating the mixture under reflux or stirring at room temperature. After completion, the reaction mixture is acidified to precipitate the product, which can be isolated by extraction with an organic solvent like dichloromethane or ethyl acetate .

Perkin Coumarin Rearrangement

Another significant synthetic route involves the rearrangement of 4-bromomethylcoumarins in basic conditions. This approach, known as the Perkin Coumarin Rearrangement, offers an efficient means of synthesizing benzofuran-3-ylacetic acids with various substituents .

The general procedure involves refluxing the substituted 4-bromomethylcoumarin in 1M NaOH for 1-2 hours, followed by neutralization with 1M HCl. The product typically precipitates and can be isolated by filtration and drying. This method has been reported to produce products of sufficient purity without the need for recrystallization .

Spectroscopic Characterization

The structural confirmation of 2-(benzofuran-3-yl)acetic acid is typically accomplished through various spectroscopic techniques, with NMR spectroscopy being particularly informative.

NMR Spectroscopy

1H NMR data reveals characteristic signals for the benzofuran and acetic acid moieties:

| Signal (δ, ppm) | Assignment | Multiplicity | Reference |

|---|---|---|---|

| 7.64 | Furan-H | Singlet | |

| 7.58-7.56 | Aromatic-H | Multiplet | |

| 7.50-7.48 | Aromatic-H | Multiplet | |

| 7.34-7.24 | Aromatic-H (2H) | Multiplet | |

| 3.76 | -CH2- | Singlet |

These spectral characteristics are consistent with the proposed structure, with the singlet at 3.76 ppm representing the methylene group adjacent to the carboxylic acid and the benzofuran ring. The aromatic and furan protons appear in the expected downfield region (7.24-7.64 ppm) .

Other Analytical Methods

Complete characterization typically includes 13C NMR, IR spectroscopy (showing characteristic carboxylic acid absorption bands), and mass spectrometry. X-ray crystallography has also been employed for some related compounds to confirm their three-dimensional structures .

Biological Activities and Applications

The benzofuran scaffold, including 2-(benzofuran-3-yl)acetic acid, has demonstrated significant biological activities across multiple therapeutic areas, making it an important structural motif in medicinal chemistry.

Pharmaceutical Applications

Benzofuran-containing compounds have shown diverse pharmacological properties:

2-(Benzofuran-3-yl)acetic acid serves as a valuable building block for synthesizing more complex molecules with specific biological activities. Its structural features make it particularly suitable for modification to enhance pharmacological properties.

Synthetic Utility

Beyond its direct biological applications, 2-(benzofuran-3-yl)acetic acid functions as a versatile intermediate in organic synthesis. The carboxylic acid group provides a reactive handle for various transformations, including esterification, amide formation, and reduction. These modifications can lead to diverse compounds with tailored properties for specific applications .

In particular, the compound can be converted to its acid chloride using reagents like oxalyl chloride, allowing for further functionalization through acylation reactions .

Related Derivatives

Several structural analogs of 2-(benzofuran-3-yl)acetic acid have been synthesized and studied for their properties and applications.

Substituted Benzofuran-3-ylacetic Acids

These derivatives frequently demonstrate modified biological activities or physical properties compared to the parent compound, offering opportunities for fine-tuning molecular characteristics for specific applications .

Sulfur-Containing Analogs

The replacement of oxygen with sulfur in the acetic acid linkage creates thioether derivatives with potentially altered biological profiles:

[(2-Formyl-1-benzofuran-3-yl)thio]acetic acid (CAS: 41872-96-2) represents a sulfur-containing analog with a molecular formula of C11H8O4S and molecular weight of 236.24 g/mol.

Research Developments

Recent research has expanded the potential applications of 2-(benzofuran-3-yl)acetic acid and related compounds in pharmaceutical development.

Drug Development

Particularly noteworthy is the development of (2,3-dihydro-1-benzofuran-3-yl)acetic acid derivatives as GPR40/FFA1 agonists for the treatment of type 2 diabetes. Compound 16 (TAK-875) emerged from optimization studies as a promising candidate with lower lipophilicity and favorable pharmacokinetic properties .

The research demonstrated that oral administration of this compound significantly reduced plasma glucose excursion and increased insulin secretion during an oral glucose tolerance test (OGTT) in type 2 diabetic rats. The compound showed a long-acting pharmacokinetic profile due to its high resistance to β-oxidation .

Cancer Research

Benzofuran-3-yl-(indol-3-yl)maleimides, which incorporate structural elements related to 2-(benzofuran-3-yl)acetic acid, have shown promise as potent GSK-3β inhibitors with potential applications in cancer treatment, particularly for pancreatic cancer. Some of these compounds demonstrated antiproliferative activity against pancreatic cancer cells at low micromolar to nanomolar concentrations .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume